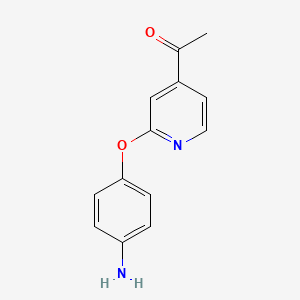

4-Acetyl-2-(4-aminophenoxy) pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Acetyl-2-(4-aminophenoxy) pyridine is a chemical compound with the molecular formula C13H10N2O4 . It is an acetylated pyridine used in the preparation of nitrogen-containing bicyclic heterocycles and other organic compounds .

Synthesis Analysis

The synthesis of 4-Acetyl-2-(4-aminophenoxy) pyridine and similar compounds often involves multi-step methods. For instance, a novel aromatic diamine monomer, 4-(4-diethylamino)phenyl-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine (EPAPP), was synthesized through three-step methods . Another example is the synthesis of aromatic polyimides containing tetraphenylfuran-thiazole unit via a two-step thermal imidization .Molecular Structure Analysis

The molecular structure of 4-Acetyl-2-(4-aminophenoxy) pyridine includes pyridine ring units and ether linkage moieties . The structure of this compound and similar ones can be confirmed by various methods such as NMR, FT-IR, and mass spectrometry .Chemical Reactions Analysis

The chemical reactions involving 4-Acetyl-2-(4-aminophenoxy) pyridine are typically part of the process to synthesize more complex compounds. For example, it can be used to prepare a series of polyimides with commercial aromatic dianhydrides via two-step solution polycondensation .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Acetyl-2-(4-aminophenoxy) pyridine and similar compounds include good solubility in common polar solvents such as NMP, DMF, DMSO . They also exhibit high thermal stability with the glass transition temperature (Tg) more than 254 °C, and the temperature of 10% weight loss over 544 °C with more than 64% residue at 800 °C under nitrogen .Wissenschaftliche Forschungsanwendungen

Application in Polymer Research

Specific Scientific Field

This compound is used in the field of Polymer Research .

Summary of the Application

“4-Acetyl-2-(4-aminophenoxy) pyridine” is used as a monomer in the synthesis of polyimides . These polyimides have excellent thermal stability, good processing performance, and dissolving capacity .

Methods of Application or Experimental Procedures

The compound is synthesized through a three-step method and then used to prepare a series of polyimides with commercial aromatic dianhydrides via two-step solution polycondensation .

Results or Outcomes

The resulting polyimides showed good solubility in common polar solvents, such as NMP, DMF, DMSO . They exhibited high thermal stability with the glass transition temperature (Tg) more than 254 °C, and the temperature of 10% weight loss over 544 °C with more than 64% residue at 800 °C under nitrogen . They presented excellent hydrophobic properties with the contact angle in the range of 81.9–91.9° .

Safety And Hazards

Zukünftige Richtungen

The future directions for the research and application of 4-Acetyl-2-(4-aminophenoxy) pyridine and similar compounds could involve their use in the synthesis of novel polyimides with enhanced properties. These polyimides could have potential applications in various fields such as microelectronics, optoelectronics, aerospace, automotive, gas separation, and polymer memory .

Eigenschaften

IUPAC Name |

1-[2-(4-aminophenoxy)pyridin-4-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-9(16)10-6-7-15-13(8-10)17-12-4-2-11(14)3-5-12/h2-8H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTCDKHZJJHCLME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=NC=C1)OC2=CC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetyl-2-(4-aminophenoxy) pyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((1-(2-(Benzo[d]oxazol-2-ylthio)acetyl)piperidin-4-yl)oxy)nicotinonitrile](/img/structure/B2923475.png)

![{4-[(4-Chlorophenyl)amino]-1-phenylpyrazolo[5,4-d]pyrimidin-6-yl}(3-ethoxyprop yl)amine](/img/structure/B2923476.png)

![6-(4-Fluorophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2923477.png)

![4-[1-(3-Fluorophenyl)-5-propan-2-yl-1,2,4-triazole-3-carbonyl]morpholine-3-carbonitrile](/img/structure/B2923484.png)

![1-Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]-1'-ylprop-2-en-1-one](/img/structure/B2923492.png)

![2-(4-Methylpiperazin-1-yl)benzo[cd]indole;hydrochloride](/img/structure/B2923493.png)

![2-(4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)phenyl)-1,2-thiazinane 1,1-dioxide](/img/structure/B2923494.png)

![2-(4-(2,5-Dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)acetonitrile](/img/structure/B2923496.png)